molecular formula C11H21NS3 B14341133 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole CAS No. 94613-57-7

2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B14341133
CAS No.: 94613-57-7
M. Wt: 263.5 g/mol
InChI Key: DVBWBRGLLLHWSM-UHFFFAOYSA-N
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Description

2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-mercapto-4,5-dihydro-1,3-thiazole with octyl disulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Mercapto-4,5-dihydro-1,3-thiazole+Octyl disulfideThis compound\text{2-Mercapto-4,5-dihydro-1,3-thiazole} + \text{Octyl disulfide} \rightarrow \text{this compound} 2-Mercapto-4,5-dihydro-1,3-thiazole+Octyl disulfide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like distillation, crystallization, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The thiazole ring may also participate in binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octyldisulfanyl)-pyridine
  • 2-(Octyldisulfanyl)-benzothiazole
  • 2-(Octyldisulfanyl)-imidazole

Uniqueness

2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is unique due to the presence of both the octyldisulfanyl group and the thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

94613-57-7

Molecular Formula

C11H21NS3

Molecular Weight

263.5 g/mol

IUPAC Name

2-(octyldisulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H21NS3/c1-2-3-4-5-6-7-9-14-15-11-12-8-10-13-11/h2-10H2,1H3

InChI Key

DVBWBRGLLLHWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSC1=NCCS1

Origin of Product

United States

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